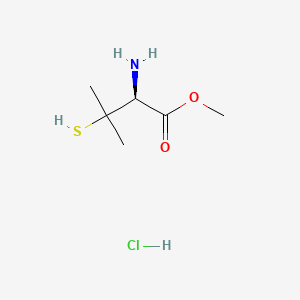
Naphthalene-1-d
Overview
Description
Naphthalene-1-d is a deuterated form of naphthalene, where one of the hydrogen atoms in the naphthalene molecule is replaced by a deuterium atom. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. It is commonly found in coal tar and is known for its distinctive mothball-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1-d can be synthesized through various methods, including:
Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms in naphthalene with deuterium atoms using deuterated solvents and catalysts.
Direct Deuteration: This method involves the direct introduction of deuterium into the naphthalene molecule using deuterium gas under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves the deuterium exchange reaction due to its efficiency and scalability. The process requires deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naphthoquinones and phthalic anhydride.
Reduction: Reduction of this compound can yield tetrahydronaphthalene and decahydronaphthalene.
Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium in ethanol or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Naphthoquinones, phthalic anhydride.
Reduction: Tetrahydronaphthalene, decahydronaphthalene.
Substitution: Naphthalenesulfonic acids, nitronaphthalenes, halonaphthalenes.
Scientific Research Applications
Naphthalene-1-d has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and studies involving deuterium isotope effects.
Biology: Employed in metabolic studies to trace the pathways of aromatic hydrocarbons in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the production of deuterated solvents and materials for various industrial processes.
Mechanism of Action
The mechanism of action of naphthalene-1-d involves its interaction with molecular targets through various pathways:
Deuterium Isotope Effect: The presence of deuterium alters the reaction kinetics and pathways due to its higher mass compared to hydrogen.
Molecular Interactions: this compound can interact with enzymes and receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The non-deuterated form of naphthalene.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but a different arrangement compared to anthracene.
Uniqueness
Naphthalene-1-d is unique due to the presence of deuterium, which provides distinct advantages in research applications, such as improved stability and the ability to trace reaction pathways more accurately.
Properties
IUPAC Name |
1-deuterionaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-UICOGKGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C=CC=CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007606 | |
| Record name | (1-~2~H)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-62-7 | |
| Record name | Naphthalene-1-d | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~2~H)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



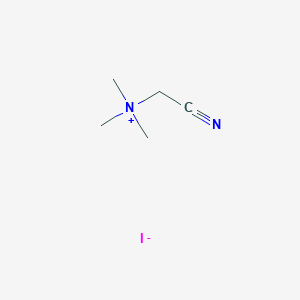


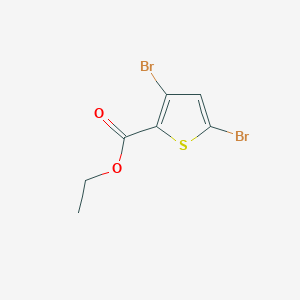
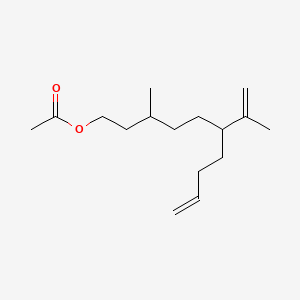
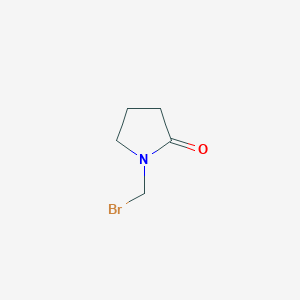

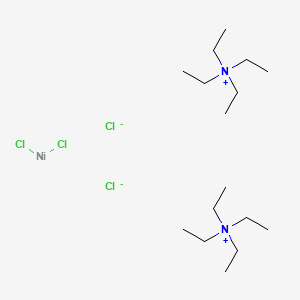
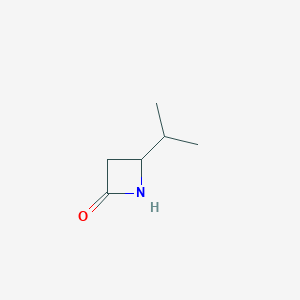

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)
![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)
